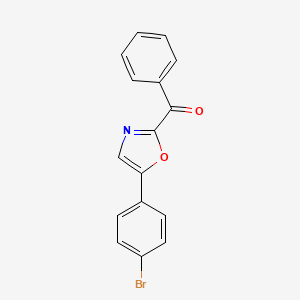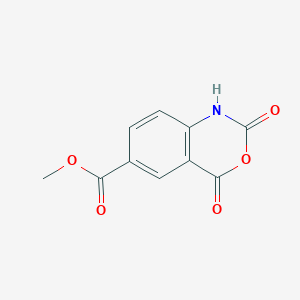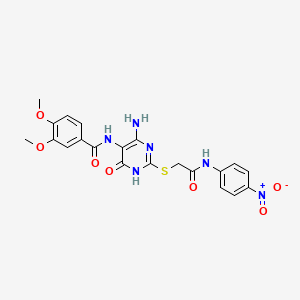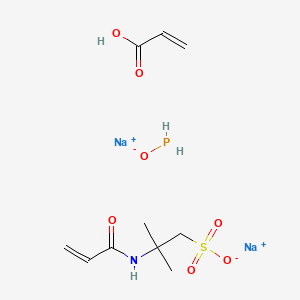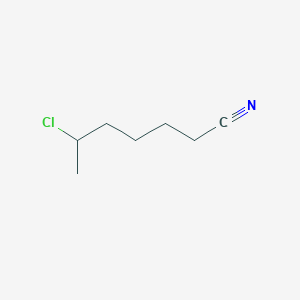
6-Chloroheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroheptanenitrile is an organic compound with the molecular formula Cl(CH₂)₆CN It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a seven-carbon chain with a chlorine atom on the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chloroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 6-chloroheptane with sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol under reflux conditions. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile.
From Amides: Another method involves the dehydration of 6-chloroheptanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The dehydration process removes water from the amide group, resulting in the formation of the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form hydroxynitriles, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloroheptanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as ammonia, amines, or alkoxides. For example, the reaction with ammonia can produce 6-aminoheptanenitrile.
Dehydrochlorination: Heating this compound with a base can lead to the elimination of hydrogen chloride (HCl), forming an unsaturated nitrile.
Cyclization: Under certain conditions, this compound can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, methylamine, and triethylamine are commonly used nucleophiles.
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for dehydrochlorination reactions.
Solvents: Ethanol and other polar solvents are often used to facilitate reactions.
Major Products:
Substitution Products: 6-Aminoheptanenitrile, 6-methylaminoheptanenitrile.
Cyclization Products: Cyclic compounds such as piperidones.
Applications De Recherche Scientifique
6-Chloroheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloroheptanenitrile involves its reactivity with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of products.
Comparaison Avec Des Composés Similaires
5-Chlorovaleronitrile: Similar in structure but with a five-carbon chain.
7-Chlorooctanenitrile: Similar in structure but with an eight-carbon chain.
6-Bromoheptanenitrile: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloroheptanenitrile is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications.
Propriétés
Numéro CAS |
88725-94-4 |
|---|---|
Formule moléculaire |
C7H12ClN |
Poids moléculaire |
145.63 g/mol |
Nom IUPAC |
6-chloroheptanenitrile |
InChI |
InChI=1S/C7H12ClN/c1-7(8)5-3-2-4-6-9/h7H,2-5H2,1H3 |
Clé InChI |
OAXMZFNBYBYTSF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



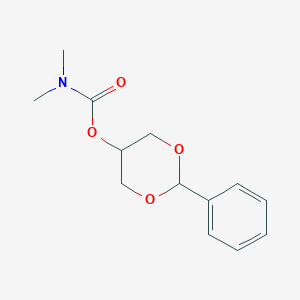
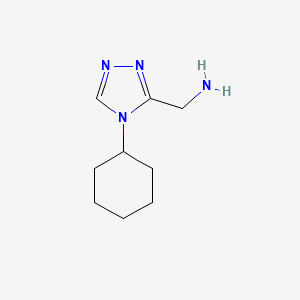
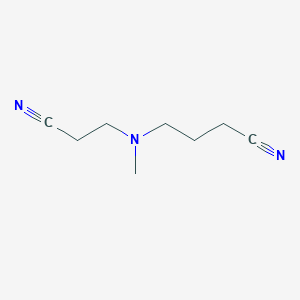
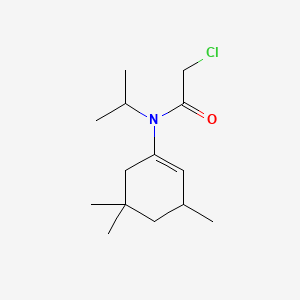
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
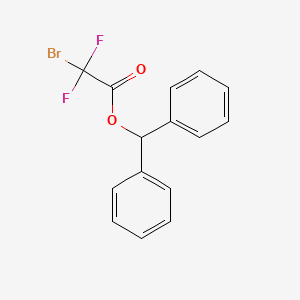
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)

